molecular formula C20H34S2Sn2 B12091414 1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane

1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane

Cat. No.: B12091414
M. Wt: 576.0 g/mol
InChI Key: PGVIBGDMTHAVLY-UHFFFAOYSA-N
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Description

1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane is an organotin compound with the molecular formula C20H34S2Sn2 and a molecular weight of 576.03 g/mol . It is characterized by the presence of two trimethylstannyl groups attached to thiophene rings, which are further connected by a hexane linker. This compound is primarily used in organic electronics and materials science due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane typically involves the stannylation of thiophene derivatives. One common method is the reaction of 5-bromo-2-thiophenyltrimethylstannane with 1,6-dibromohexane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Nucleophiles: Such as halides or organometallic reagents, used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield various functionalized thiophenes.

Scientific Research Applications

1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane in organic electronics involves its ability to form conjugated systems with other organic molecules. The trimethylstannyl groups facilitate the formation of carbon-carbon bonds through coupling reactions, leading to the creation of extended π-conjugated systems. These systems exhibit unique electronic properties, such as high charge carrier mobility and tunable band gaps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Bis(5-(trimethylstannyl)thiophen-2-yl)hexane is unique due to its hexane linker, which provides flexibility and allows for the formation of longer conjugated systems. This flexibility can enhance the processability and mechanical properties of the resulting materials, making it a valuable compound in the field of organic electronics .

Properties

Molecular Formula

C20H34S2Sn2

Molecular Weight

576.0 g/mol

IUPAC Name

trimethyl-[5-[6-(5-trimethylstannylthiophen-2-yl)hexyl]thiophen-2-yl]stannane

InChI

InChI=1S/C14H16S2.6CH3.2Sn/c1(3-7-13-9-5-11-15-13)2-4-8-14-10-6-12-16-14;;;;;;;;/h5-6,9-10H,1-4,7-8H2;6*1H3;;

InChI Key

PGVIBGDMTHAVLY-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC=C(S1)CCCCCCC2=CC=C(S2)[Sn](C)(C)C

Origin of Product

United States

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